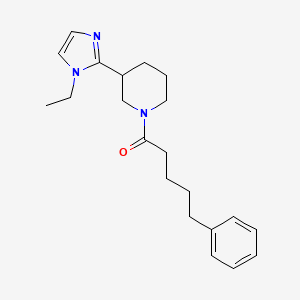

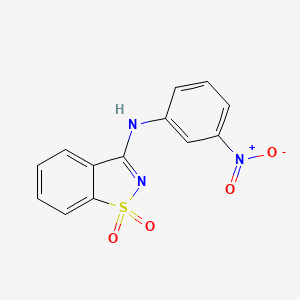

![molecular formula C20H17N3 B5509581 7-methyl-2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5509581.png)

7-methyl-2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves reactions between aminoazoles and acetoacetic esters in the presence of aliphatic, aromatic, or heteroaromatic aldehydes. The process can result in various substituted derivatives, depending on the specific reactants and conditions used (Fedorova et al., 2003).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by hydrogen-bonded frameworks, as observed in 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine and its variants. These structures are linked through a combination of hydrogen bonds, forming chains and three-dimensional frameworks (Portilla et al., 2006).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions, including cyclocondensation, formylation, and electrophilic substitutions, leading to a wide range of functional derivatives. For example, 3-formylpyrazolo[1,5-a]pyrimidines serve as intermediates for creating functional fluorophores, indicating the compound's versatility in synthesis and functionalization processes (Castillo et al., 2018).

Applications De Recherche Scientifique

Anti-inflammatory Properties

Pyrazolo[1,5-a]pyrimidines have been studied for their anti-inflammatory properties. For instance, derivatives of this compound class, such as 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones, have been synthesized and shown to exhibit significant anti-inflammatory activity without ulcerogenic effects, suggesting their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal risks (Auzzi et al., 1983).

Antimicrobial Activity

Several methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates have been synthesized and evaluated for their antimicrobial activity. This research indicates that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can lead to compounds with significant antimicrobial properties, potentially offering new treatments for infectious diseases (Gein et al., 2009).

Synthesis and Electrophilic Substitutions

The compound has also been a focal point in synthetic chemistry, especially in the synthesis andelectrophilic substitutions of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. This research has led to the creation of a new series of compounds, indicating the versatility of the pyrazolo[1,5-a]pyrimidine scaffold for generating diverse molecules. These synthesized molecules could serve as precursors or intermediates for further chemical modifications, expanding the chemical space of potential therapeutic agents (Atta, 2011).

Regioselective Synthesis

The regioselective synthesis of 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides and its derivatives showcases the compound's utility in targeted synthetic strategies. Such methodologies enable the production of molecules with specific functional groups at desired positions, which is crucial for the design of moleculeswith tailored pharmacological profiles. This approach underscores the adaptability of pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry, allowing for precise modifications to enhance drug-like properties or to probe the structure-activity relationships of this chemical class (Drev et al., 2014).

Fluorescent Probes

The development of 3-formylpyrazolo[1,5-a]pyrimidines as key intermediates for the preparation of functional fluorophores highlights another fascinating application. These compounds have been utilized to create novel fluorescent probes that could potentially be used for detecting biologically or environmentally relevant species. The ability to manipulate the pyrazolo[1,5-a]pyrimidine core to produce compounds with significant fluorescence properties opens new avenues in the development of diagnostic tools and sensors, showcasing the versatility of this scaffold beyond pharmacological applications (Castillo et al., 2018).

Mécanisme D'action

Propriétés

IUPAC Name |

7-methyl-2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3/c1-14-8-10-17(11-9-14)19-13-20-21-18(12-15(2)23(20)22-19)16-6-4-3-5-7-16/h3-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYOPOANWXTQDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

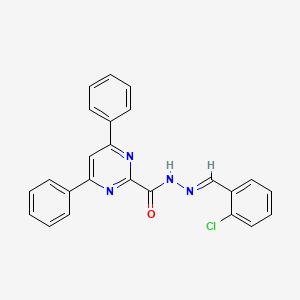

![5-ethyl-7-(2-phenylmorpholin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5509504.png)

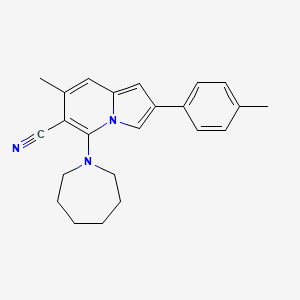

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B5509511.png)

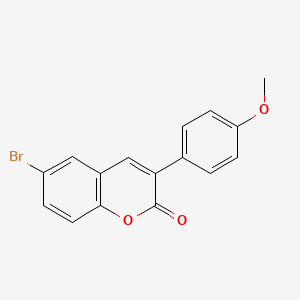

![4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5509529.png)

![2-chloro-N'-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide](/img/structure/B5509539.png)

![3-allyl-1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)piperidine-3-carboxylic acid](/img/structure/B5509546.png)

![4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(1H-pyrrol-3-ylcarbonyl)piperidine](/img/structure/B5509562.png)

![2-[2-(methylthio)-1H-benzimidazol-1-yl]ethanol](/img/structure/B5509563.png)

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5509583.png)

![2-[(5-methyl-3-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5509586.png)